molecular formula C11H12N4S2 B4439502 3-butyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-butyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B4439502
M. Wt: 264.4 g/mol
InChI Key: NTCIXLMUZDPHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the group of triazole derivatives, which have been widely studied for their biological activities.

Mechanism of Action

The mechanism of action of 3-butyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, this compound has been shown to induce DNA damage in cancer cells, which can lead to their death.
Biochemical and Physiological Effects:
Studies have also investigated the biochemical and physiological effects of 3-butyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. It has been shown that this compound can induce oxidative stress in cancer cells, leading to their death. Additionally, this compound has been shown to modulate the expression of certain genes involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 3-butyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent anticancer activity and its ability to induce apoptosis in cancer cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-butyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as agriculture and materials science. Finally, more research is needed to investigate the in vivo efficacy and toxicity of this compound.

Scientific Research Applications

The potential applications of 3-butyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied in scientific research. This compound has shown promising results in the field of medicinal chemistry, where it has been investigated for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit their growth.

properties

IUPAC Name

3-butyl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4S2/c1-2-3-6-9-12-13-11-15(9)14-10(17-11)8-5-4-7-16-8/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCIXLMUZDPHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C2N1N=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-butyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
3-butyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 3
Reactant of Route 3
3-butyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 4
3-butyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 5
3-butyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 6
3-butyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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